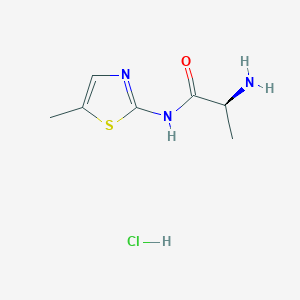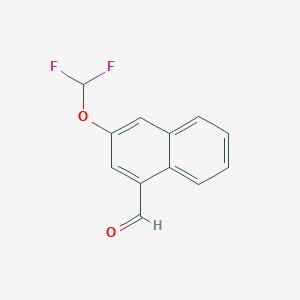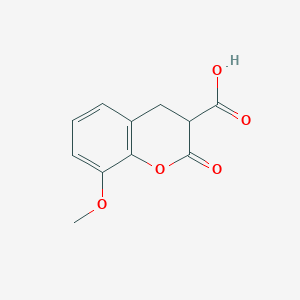
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Hydrogenation: The naphthyridine core is then subjected to hydrogenation to obtain the tetrahydro derivative.
Alkylation: The tetrahydro-naphthyridine is alkylated with propanol under basic conditions to introduce the propanol group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding chloride.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine
- 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Uniqueness
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is unique due to the presence of the propanol group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H17ClN2O |
|---|---|
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(7-14)10-5-4-9-3-2-6-12-11(9)13-10;/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13);1H |
Clave InChI |
FSYKTSYBLZQDOM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=NC2=C(CCCN2)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)

![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)






